molecular formula C16H11BrFN3OS2 B2799408 N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2799408
M. Wt: 424.3 g/mol
InChI Key: UEVPEEHDLTWCMS-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” is a synthetic molecule that contains a thiadiazole ring, a bromobenzylthio group, and a fluorobenzamide group . It is part of a class of compounds known as 1,3,4-thiadiazoles, which have been studied for their potential biological activities .

Scientific Research Applications

  • Photodynamic Therapy Applications :

    • A study synthesized and characterized zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which included a similar thiadiazole structure. These compounds showed promise for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimicrobial and Antioxidant Properties :

    • Another study focused on benzimidazole derivatives containing thiadiazole, demonstrating their significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).
  • Anticonvulsant Applications :

    • Research at the National University of Pharmacy highlighted the anticonvulsant properties of a related compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide. It exhibited high anticonvulsive activity, suggesting that 1,3,4-thiadiazole derivatives could be promising anticonvulsant agents (Sych et al., 2018).
  • Anticancer Properties :

    • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a structurally similar compound, were synthesized and showed potential for cancer treatment due to their DNA protective abilities and cytotoxicity against cancer cell lines (Gür et al., 2020).
  • Synthesis and Structural Analysis :

    • The structural analysis of similar compounds, such as 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, provided insights into their molecular structure and interactions, which is essential for understanding their potential applications in drug design and development (Yin et al., 2008).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPEEHDLTWCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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